1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea
Description
1-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea is a urea-based heterocyclic compound featuring a pyridylmethyl group and a pyrazole-substituted pyridine moiety. Its structure integrates two pharmacophoric elements: (i) a urea linker, which often enhances hydrogen-bonding interactions with biological targets, and (ii) a pyridine-pyrazole hybrid scaffold, which is commonly associated with kinase inhibition and metabolic stability .
Properties
IUPAC Name |
1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-23-12-14(10-22-23)16-6-5-13(8-19-16)9-20-17(24)21-11-15-4-2-3-7-18-15/h2-8,10,12H,9,11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTIIHNJQLAFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are coupled using a suitable linker, such as a methylene bridge, through a nucleophilic substitution reaction.
Formation of the Urea Moiety: The final step involves the reaction of the coupled intermediate with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Cancer Research :
- The compound has been investigated as a potential inhibitor of various kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies, and compounds with similar structures have shown promise in inhibiting specific pathways related to tumor growth and metastasis .
- Neuroprotective Agents :
- Anti-inflammatory Properties :
Molecular Interactions
The unique chemical structure allows for various interactions at the molecular level:
- Hydrogen Bonding : The presence of urea and nitrogen atoms facilitates hydrogen bonding, which is essential for binding to biological targets such as enzymes and receptors.
- π-π Stacking : The aromatic nature of the pyridine and pyrazole rings enables π-π stacking interactions, which can enhance binding affinity to target proteins .
Case Study 1: Inhibition of c-Met Kinase
A study focused on a series of pyrazole derivatives demonstrated that modifications at the pyridine ring significantly influenced the inhibitory potency against c-Met kinase, a target implicated in various cancers. The compound showed promising results in vitro, leading to further investigations into its mechanism of action .
Case Study 2: Neuroprotective Effects
Research on compounds containing pyrazole scaffolds revealed their ability to protect motor neurons from apoptosis induced by oxidative stress. This was attributed to their capacity to modulate signaling pathways related to cell survival .
Mechanism of Action
The mechanism of action of 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of urea derivatives with pyridine and pyrazole substituents. Key structural analogues and their distinguishing features are summarized below:
Key Observations:
- Substituent Effects : The target compound’s pyridin-2-ylmethyl group may improve solubility compared to phenyl or trifluoromethyl substituents (e.g., 9a , 35 ) but could reduce metabolic stability relative to electron-withdrawing groups (e.g., trifluoromethyl in 35 ) .
- Core Structure: Urea-linked compounds (Target, 9a, 15a) prioritize hydrogen-bonding interactions, whereas benzoquinazolinone (12) or carboxamide (35) cores enable π-π stacking or hydrophobic interactions .
- Biological Relevance : The pyrazole-pyridine motif (shared by the target compound and 12 ) is a recurring pharmacophore in kinase inhibitors, suggesting overlapping therapeutic targets .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (~365.4 g/mol) falls within the acceptable range for oral bioavailability, unlike larger analogs like 12 (~495.5 g/mol) .
- Polarity : The urea linker and pyridine groups enhance water solubility relative to lipophilic analogs (e.g., 35 with a trifluoromethyl group) but may limit blood-brain barrier penetration .
- Metabolic Stability : The absence of electron-deficient groups (e.g., nitro in 15a ) may increase susceptibility to oxidative metabolism compared to 15a or 35 .
Biological Activity
1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the pyrazole and pyridine moieties suggests potential interactions with receptors and enzymes involved in several biochemical pathways.
Anticancer Activity
Research indicates that derivatives of urea, including this compound, may exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation through modulation of signaling pathways such as apoptosis and cell cycle regulation .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| Similar Urea Derivative | HeLa (Cervical Cancer) | 12 | Inhibition of cell cycle progression |
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole-containing compounds. For example, some derivatives have shown efficacy against viruses like herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV), suggesting that this compound may also possess similar antiviral properties .
Table 2: Antiviral Efficacy
| Compound | Virus Tested | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | HSV-1 | 20 | >50 |
| Similar Pyrazole Derivative | RSV | 25 | >40 |
Case Studies
Several case studies have explored the efficacy and safety profiles of pyrazole-based compounds in clinical settings. For instance, a study involving a related compound demonstrated significant tumor reduction in animal models without notable toxicity . Furthermore, clinical trials are ongoing to assess the therapeutic potential of these compounds in humans.
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps may include:
- Pyrazole-Pyridine Core Formation : Reacting 1-methyl-1H-pyrazole derivatives with substituted pyridines using catalysts like NaN₃ in solvents such as DMF at controlled temperatures (~50°C) .
- Urea Linkage : Introducing the urea moiety via reaction of an isocyanate intermediate with a pyridinylmethylamine derivative under inert conditions .
- Purification : Recrystallization from ethanol or toluene, followed by chromatographic techniques (e.g., HPLC) to achieve >95% purity .
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 8.60 ppm for pyridine protons, δ 3.90 ppm for methylpyrazole groups) confirm substituent positions and integration ratios .
- Mass Spectrometry (MS) : ESI-MS or LC-MS validates molecular weight (e.g., m/z 392 for related analogs) and fragmentation patterns .
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions, critical for structure-activity relationship (SAR) studies .
Q. What functional groups contribute to its reactivity?
- The pyrazole ring undergoes electrophilic substitution, while the pyridine nitrogen participates in hydrogen bonding. The urea linkage enables hydrogen-bond donor/acceptor interactions, critical for target binding .
Advanced Research Questions
Q. How can researchers optimize reaction yields during scale-up synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve coupling efficiency .
- Process Automation : Continuous flow systems reduce side reactions and improve reproducibility .
Q. What methodologies are used to investigate target protein interactions?
- X-ray Crystallography : Resolves binding modes (e.g., MerTK inhibitor complex at 2.1 Å resolution) .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for kinase inhibition) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Q. How can structural modifications enhance biological activity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the pyridine ring improves metabolic stability .
- Scaffold Hybridization : Combining pyrazole and pyridazine moieties enhances selectivity for kinases (e.g., RET kinase) .
- Isotopic Labeling : Tritiation ([³H]) at methyl groups enables radioligand binding assays for receptor occupancy studies .
Q. How do researchers resolve contradictions in biological activity data?
- Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) using fluorescence polarization and radiometric assays .
- Cell-Based Models : Compare activity in primary cells vs. immortalized lines to account for off-target effects .
- Computational Docking : Predict binding poses using molecular dynamics (e.g., AutoDock Vina) to reconcile SAR discrepancies .
Q. What strategies validate the compound’s mechanism of action in disease models?
- Gene Knockdown : siRNA silencing of putative targets (e.g., TNF-α pathways) confirms functional relevance .
- Transcriptomics : RNA-seq identifies downstream pathways modulated by the compound .
- In Vivo Pharmacokinetics : Assess bioavailability and tissue distribution in rodent models to correlate exposure with efficacy .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
